Domiphen
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Overview
Description
Domiphen bromide is a quaternary ammonium compound predominantly employed as a topically administered antiseptic agent. It is known for its antimicrobial properties, particularly against a wide range of bacteria and fungi . This compound bromide is also used in various pharmaceutical formulations, including mouthwashes and topical antiseptics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Domiphen bromide is synthesized through a quaternization reaction. The process involves the reaction of dimethyldodecylamine with 2-phenoxyethyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound bromide involves large-scale quaternization reactions. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Domiphen bromide undergoes various chemical reactions, including:
Oxidation: this compound bromide can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromide ion in this compound bromide can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and hydroxides.
Major Products Formed
Oxidation: Oxidized derivatives of this compound bromide.
Reduction: Reduced forms of this compound bromide.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
Domiphen bromide has a wide range of scientific research applications:
Mechanism of Action
Domiphen bromide exerts its effects by disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death of the microorganism . The compound targets the bacterial cell membrane, creating channels through which cations migrate, resulting in bactericidal action .
Comparison with Similar Compounds
Domiphen bromide is unique among quaternary ammonium compounds due to its specific structure and antimicrobial properties. Similar compounds include:
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Chlorhexidine: A widely used antiseptic in medical and dental applications.
This compound bromide stands out due to its effectiveness against a broad spectrum of microorganisms and its specific applications in dental and topical antiseptics .
Properties
Key on ui mechanism of action |
Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants. |
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CAS No. |
13900-14-6 |
Molecular Formula |
C22H40NO+ |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
dodecyl-dimethyl-(2-phenoxyethyl)azanium |
InChI |
InChI=1S/C22H40NO/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/q+1 |
InChI Key |
YXUPZGKORWTXID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1 |
Key on ui other cas no. |
13900-14-6 |
Synonyms |
domiphen domiphen bromide domiphen chloride domiphen hydroxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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